molecular formula C4H7N3O2 B8768731 2-Oxoimidazolidine-1-carboxamide CAS No. 14746-98-6

2-Oxoimidazolidine-1-carboxamide

Cat. No.: B8768731
CAS No.: 14746-98-6
M. Wt: 129.12 g/mol
InChI Key: DSARFHOMZQKBFZ-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6) is a versatile heterocyclic building block in medicinal and agrochemical research. Its structure serves as a key intermediate and pharmacophore in designing biologically active compounds. In pharmaceutical development, this scaffold is utilized in the synthesis of various therapeutics. For instance, it is a core intermediate in the manufacture of pramiconazole, a known pharmaceutical compound . Furthermore, derivatives of 2-oxoimidazolidine are explored as potent inhibitors of soluble epoxide hydrolase (sEH), a promising target for managing inflammatory conditions and pain . The compound's utility extends to agrochemicals. It is the core structure of the herbicide isocarbamid (N-isobutyl-2-oxoimidazolidine-1-carboxamide) . Recent research also highlights the potential of 2-oxoimidazolidine-4-sulfonamide derivatives as effective fungicides against Phytophthora infestans , with some compounds showing low acute toxicity profiles . In biochemical research, the 1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine modification of cytosine is a significant biomarker of oxidative DNA damage, underscuring the compound's relevance in studying oxidative stress . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

14746-98-6

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H7N3O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H2,5,8)(H,6,9)

InChI Key

DSARFHOMZQKBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Oxoimidazolidine-1-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including cyclization and functional group transformations. This capability is crucial for developing new compounds in pharmaceuticals and materials science.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
CyclizationFormation of cyclic compounds from linear precursors
FunctionalizationIntroduction of functional groups to enhance reactivity
PolymerizationUsed in creating polymeric materials

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, highlighting its potential in combating resistant infections.

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, including breast and liver cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.54Induction of apoptosis
HepG20.24Inhibition of cell growth
A5490.35Multi-target kinase inhibition

Medical Applications

Therapeutic Potential in Kidney Diseases
this compound has been explored as a therapeutic agent for kidney diseases. Its mechanism involves increasing renal blood flow and enhancing sodium excretion, which can be beneficial in treating conditions like edema and acute renal failure.

Case Study: Efficacy in Renal Function
A study demonstrated that administration of this compound resulted in significant improvements in renal function parameters among subjects with compromised kidney health. The compound showed low toxicity and favorable pharmacokinetics.

Industrial Applications

Materials Science
Due to its unique chemical properties, this compound is utilized in developing new materials, including polymers and coatings. Its ability to modify surface properties enhances material performance in various applications.

Comparison with Similar Compounds

Table 1: Comparison of this compound Derivatives

Compound Name & ID Substituents Molecular Formula Biological Activity Key Data (Yield, NMR Shifts) Reference
F10 3,4-Bis(4-bromophenyl), 5-nitrothiazole C₁₉H₁₃Br₂N₅O₄S MurA inhibitor (antibacterial) Yield: 83%; δH 11.97 (s, NH), 7.52 (m, ArH)
F11 3,4-Bis(3,4-dichlorophenyl), 5-nitrothiazole C₂₃H₂₀Cl₄N₅O₄S MurA inhibitor (antibacterial) Yield: 83%; δH 11.84 (s, NH), 7.86 (m, ArH)
F12 4-(3-Chlorophenyl), 3-phenyl, 5-nitrothiazole C₁₉H₁₄ClN₅O₄S MurA inhibitor (antibacterial) Yield: 83%; δH 12.07 (s, NH), 7.63 (d, ArH)
F29 3-(3-Chlorophenyl), 4-(4-methoxyphenyl), 5-nitrothiazole C₂₀H₁₆ClN₅O₅S MurA inhibitor (antibacterial) HRMS: 474.06256 (M+H)+
Isocarbamide N-(2-Methylpropyl) C₉H₁₅N₃O₂ Herbicide Agricultural use (BAY 94871)
BK44959 N-[2-Methoxy-2-(2-methoxyphenyl)ethyl] C₁₄H₁₉N₃O₄ Research compound Solubility: DMSO, ethanol; MW: 293.32

Key Findings :

  • Substituent Impact on Activity : Bromophenyl and dichlorophenyl groups in F10 and F11 enhance antibacterial potency by increasing hydrophobic interactions with MurA’s active site . The nitrothiazole moiety is critical for enzyme inhibition.
  • Synthetic Yields : Most derivatives (F10–F13) are synthesized in ~83% yields via similar routes, indicating robustness of the synthetic protocol .
  • Agricultural vs. Pharmaceutical Use : Isocarbamide’s simple substituents (2-methylpropyl) optimize herbicidal activity, while complex aryl groups in F10–F29 target bacterial enzymes .

Functional Group Analogs: Carboxamide vs. Carboxylic Acid

Replacing the carboxamide group with a carboxylic acid alters hydrogen-bonding capacity and solubility:

Table 2: Carboxamide vs. Carboxylic Acid Derivatives

Compound Name Core Structure Functional Group Application Key Feature Reference
This compound Imidazolidine 1-Carboxamide Antibacterial, herbicides Hydrogen bonds with enzymes
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Imidazolidine 4-Carboxylic acid Peptide synthesis Structural analog of pyroglutamic acid

Key Findings :

  • The carboxylic acid derivative (e.g., (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid) participates in salt bridges and metal coordination, making it suitable for peptide-based therapeutics . In contrast, carboxamide derivatives prioritize enzyme inhibition via H-bonding and π-stacking .

Heterocyclic Analogs: Imidazolidine vs. Isoindoline

Comparing imidazolidine with isoindoline carboxamides highlights structural influences on properties:

Table 3: Imidazolidine vs. Isoindoline Carboxamides

Compound Name Core Structure Aromaticity Key Properties Application Reference
This compound Non-aromatic Flexible ring Tunable substituents for drug design Antibacterial
1-Oxoisoindoline-2-carboxamide Aromatic Rigid planar structure Strong π-π interactions Anti-inflammatory

Key Findings :

  • Planarity and π-π Interactions : The isoindoline derivative’s rigid structure facilitates stronger π-π stacking (centroid distance: 3.638 Å) , whereas imidazolidine’s flexibility enables conformational adaptation to enzyme pockets .
  • Bond Angle Variations : Isoindoline’s heterocyclic ring exhibits bond angles of 118.1°–121.2°, compared to imidazolidine’s narrower range, influencing packing efficiency and solubility .

Preparation Methods

Phosgene-Mediated Cyclization

A widely cited method involves the cyclization of amino acid precursors using phosgene. In a study by, (S)-2-amino-3-(methylamino)propionic acid hydrochloride was reacted with 20% phosgene in toluene under basic conditions (NaHCO₃). The reaction proceeded at room temperature for 22 hours, yielding 70% of the target compound after purification via ion-exchange chromatography (Dowex 50WX2-100 resin) and recrystallization from acetonitrile. This method is notable for its stereochemical control, as evidenced by X-ray crystallography confirming the (S)-configuration.

Acid-Catalyzed Cyclization

Alternative approaches employ strong acids to facilitate cyclization. For instance, demonstrated the use of concentrated sulfuric acid in 1,4-dioxane for de-esterification and subsequent ring closure. While this method was developed for imidapril hydrochloride synthesis, its applicability to 2-oxoimidazolidine-1-carboxamide derivatives is inferred from structural parallels. The protocol achieved a stable hydrochloride salt with a purity >98.9% via pH-adjusted crystallization.

Acylation of Amines

Nickel-Catalyzed Acylation

Patent US8431699B2 discloses a method involving the acylation of amines followed by cyclization. Starting with primary amines, the process employs nickel catalysts under mild temperatures (25–60°C) to form the imidazolidine core. Key steps include:

  • Acylation : Reaction with acyl chlorides in dichloromethane.

  • Dehydration : Use of molecular sieves or anhydrous salts to drive cyclization.
    This method is scalable and avoids extreme conditions, making it suitable for industrial applications.

Two-Step Alkylation-Acylation

A complementary approach from involves sequential alkylation and acylation. Ethylenediamine derivatives are first alkylated with methyl iodide, followed by carboxamide formation using chloroformate reagents. The final cyclization is achieved via thermal annealing (80–100°C), yielding this compound with >85% purity.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Key Advantages
Phosgene CyclizationPhosgene, NaHCO₃22 h, RT70%High stereochemical fidelity
Sulfuric AcidH₂SO₄, 1,4-dioxaneRT, pH 3.9880%Stable salt formation
Nickel CatalysisNi catalyst, acyl chloride25–60°C65–75%Scalable, mild conditions
Alkylation-AcylationMethyl iodide, chloroformate80–100°C85%Versatile substrate scope

Purification and Stabilization Techniques

Ion-Exchange Chromatography

Post-synthesis purification often leverages ion-exchange resins. For example, utilized Dowex 50WX2-100 resin to convert sodium salts into free carboxylic acids, enhancing solubility and crystallinity.

Lyophilization and Recrystallization

Lyophilization (freeze-drying) followed by recrystallization from acetonitrile or isopropyl alcohol is critical for obtaining high-purity products. reported a 93% recovery rate after lyophilization and subsequent salt formation.

Industrial-Scale Synthesis Considerations

Environmental Impact

The use of 1,4-dioxane in acid-catalyzed methods raises concerns due to its toxicity. Emerging protocols emphasize greener solvents (e.g., ethanol-water mixtures) to minimize ecological footprint .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Oxoimidazolidine-1-carboxamide derivatives, and how do reaction conditions impact yields?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted phenyl or heteroaryl groups and the 2-oxoimidazolidine core. Key steps include:

  • Cyclocondensation : Reacting chloroacetylated intermediates with thioureas or carbodiimides under basic conditions to form the imidazolidine ring .
  • Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce halogenated aryl groups (e.g., 3-chlorophenyl, 4-methoxyphenyl) at the 3- and 4-positions .
  • Purification : Preparative HPLC or column chromatography to isolate derivatives, with yields influenced by stoichiometric ratios (e.g., 2 equivalents of hydroxylamine) and reaction time (e.g., 2 hours at room temperature) .

Critical Factors : Excess reagents (e.g., 2 equiv. hydroxylamine) improve conversion rates, while prolonged stirring (>12 hours) may degrade sensitive nitrothiazole substituents .

Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic substituents at δ 6.0–8.0 ppm, imidazolidine CH2 groups at δ 3.9–4.7 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 160–165 ppm) and quaternary carbon positions (e.g., chlorophenyl C-Cl at δ 133–135 ppm) .
  • HRMS (ESI) : Validates molecular formulas (e.g., [M+H]+ for C18H13ClN6O4S: calculated 445.04858, observed 445.04711) with <2 ppm error .
  • IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Best Practices : Use deuterated DMSO or acetone for NMR to resolve overlapping signals in aromatic regions .

Basic: How are this compound derivatives evaluated for antibacterial activity?

Methodological Answer:

  • MurA Enzyme Inhibition Assays : Measure IC50 values using spectrophotometric detection of UDP-N-acetylglucosamine enolpyruvate formation inhibition .
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Derivatives like F32 (MIC = 4 µg/mL) show potency comparable to fosfomycin .
  • Cytotoxicity Screening : Assess selectivity using mammalian cell lines (e.g., HEK-293), with selectivity indices (SI50) calculated as CC50/EC50 .

Data Interpretation : Compounds with SI50 >10 (e.g., F29: SI50 = 15) are prioritized for further development .

Advanced: How do structural modifications at the 3- and 4-positions affect antibacterial activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Chlorine at the 3-position (e.g., F32) enhances MurA binding via hydrophobic interactions, reducing IC50 by 40% compared to unsubstituted analogs .
  • Bulkier Substituents : Naphthyl groups (e.g., F26) improve membrane permeability but increase cytotoxicity (CC50 = 12 µM vs. 25 µM for F17) .
  • Heteroaryl Moieties : Nitrothiazole at the 1-carboxamide position (e.g., F23) stabilizes hydrogen bonding with MurA’s Lys22 residue, critical for inhibitory activity .

SAR Insights : Quantitative structure-activity relationship (QSAR) models reveal parabolic dependency on logP values, with optimal logP = 3.2 ± 0.5 .

Advanced: How can researchers address discrepancies between in vitro efficacy and cytotoxicity?

Methodological Answer:

  • Dose-Response Refinement : Perform EC50/CC50 assays at narrower concentration intervals (e.g., 0.1–50 µM) to identify non-linear toxicity thresholds .
  • Metabolic Stability Studies : Use hepatic microsomes to assess CYP450-mediated detoxification pathways that may reduce cytotoxicity in vivo .
  • Comparative Profiling : Cross-test derivatives against structurally related enzymes (e.g., MurB) to isolate target-specific effects from off-target toxicity .

Case Study : Compound F4 (EC50 = 5.4 µM, CC50 = 30 µM) showed higher selectivity (SI50 = 5.6) than F17 (SI50 = 3.2) due to reduced off-target kinase inhibition .

Advanced: What experimental strategies elucidate the mechanism of MurA enzyme inhibition?

Methodological Answer:

  • Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using varying UDP-N-acetylglucosamine concentrations .
  • Molecular Docking : Simulate binding poses with MurA’s active site (PDB: 1UAE) to identify critical interactions (e.g., F32’s nitro group with Arg397) .
  • Resistance Studies : Serial passage assays with S. aureus to detect mutations in MurA (e.g., D305A) that confer resistance, validating target engagement .

Validation : Co-crystallization of F29 with MurA confirmed π-π stacking between the 4-methoxyphenyl group and Tyr406, explaining 10-fold higher potency than F7 .

Advanced: How can this compound derivatives be optimized for dual antibacterial-antiviral activity?

Methodological Answer:

  • Scaffold Hybridization : Integrate antiviral pharmacophores (e.g., dichloromethylidene in F4) while retaining MurA-binding motifs .
  • High-Throughput Screening (HTS) : Test libraries against BK polyomavirus (BKPyV) and bacterial panels to identify dual-active leads .
  • Proteomics : Analyze host-cell protein interaction networks to minimize pleiotropic effects linked to toxicity .

Example : Compound F4 (EC50 = 5.5 µM against BKPyV) retained antibacterial activity (MIC = 8 µg/mL) but required structural simplification to reduce hepatotoxicity .

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